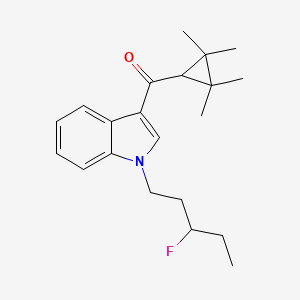

XLR11 N-(3-fluoropentyl) isomer

Overview

Description

XLR11 N-(3-fluoropentyl) isomer is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It is structurally characterized by the presence of a fluoropentyl chain attached to the nitrogen atom of the indole ring. This compound is known for its potent agonistic activity at cannabinoid receptors, particularly the CB1 and CB2 receptors .

Mechanism of Action

Target of Action

The primary target of XLR11 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, is the cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system in the body, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound acts as a full agonist at the CB1 receptor . This means it binds to the receptor and activates it to its full effect. The activation of the CB1 receptor can lead to various physiological responses, depending on the location of the receptor in the body .

Biochemical Pathways

The activation of the CB1 receptor by this compound can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters in the brain, which can alter mood and perception . .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Result of Action

The activation of the CB1 receptor by this compound can lead to a range of effects at the molecular and cellular level. These can include changes in cell signaling, alterations in the release of neurotransmitters, and modifications to immune responses . The specific effects can vary depending on the individual and the context of use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other substances, the physiological state of the individual, and genetic factors can all influence how the compound interacts with its target and the resulting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XLR11 N-(3-fluoropentyl) isomer typically involves the reaction of 1H-indole-3-carboxylic acid with 3-fluoropentylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified hydrogenation states.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

XLR11 N-(3-fluoropentyl) isomer has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications in pain management and neuroprotection.

Medicine: Investigated for its potential use in the treatment of conditions such as chronic pain, inflammation, and neurological disorders.

Comparison with Similar Compounds

- XLR11 N-(2-fluoropentyl) isomer

- XLR11 N-(4-fluoropentyl) isomer

- 5-fluoro UR-144

- AM-2201

Comparison: XLR11 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom on the pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. Compared to its analogs, it exhibits distinct pharmacological properties and potency, making it a valuable compound for research and development.

Biological Activity

XLR11 N-(3-fluoropentyl) isomer, a synthetic cannabinoid, has garnered attention due to its potent biological activity, particularly its interaction with cannabinoid receptors. This article delves into the compound's pharmacological properties, mechanisms of action, metabolic pathways, and potential health implications based on diverse research findings.

Overview of this compound

XLR11 is classified as an indole-based synthetic cannabinoid characterized by a fluoropentyl chain attached to the nitrogen atom of the indole ring. It primarily functions as a full agonist at the CB1 receptor, influencing various biochemical pathways related to neurotransmitter release and immune response modulation .

Target Receptors:

- CB1 Receptor : The primary target for XLR11 is the CB1 receptor, which is predominantly expressed in the brain and central nervous system. Activation of this receptor is linked to psychoactive effects, including alterations in mood and perception.

Biochemical Pathways:

- Upon binding to the CB1 receptor, XLR11 activates intracellular signaling cascades that can lead to changes in neurotransmitter release, influencing both excitatory and inhibitory pathways within the brain. This can result in effects such as euphoria or sedation .

Pharmacokinetics

XLR11 exhibits lipophilicity, allowing it to cross the blood-brain barrier effectively. Studies have shown that it undergoes extensive metabolism in human hepatocytes, producing over 25 metabolites through phase I and II metabolic processes. These metabolites include hydroxylated forms and glucuronides, which may vary in their biological activity compared to the parent compound .

Table 1: Metabolites of XLR11

| Metabolite Name | Biotransformation Type | Major Fragments |

|---|---|---|

| 2′-carboxy-XLR-11 | Carboxylation | Fragment A |

| UR-144 pentanoic acid | Oxidative defluorination | Fragment B |

| Hydroxy-XLR-11 glucuronides | Glucuronidation | Fragment C |

| 5-hydroxy-UR-144 | Hydroxylation | Fragment D |

Genotoxicity Studies

Research has indicated that XLR11 may possess genotoxic properties. A study involving bacterial mutagenicity tests demonstrated that XLR11 could induce DNA damage under certain conditions, raising concerns about its safety profile when used recreationally or therapeutically .

Clinical Implications

The activation of CB1 receptors by XLR11 has been linked to both therapeutic potential and adverse effects. While it may offer benefits in pain management and neuroprotection due to its agonistic activity on cannabinoid receptors, there is also a significant risk of acute kidney injuries reported in adolescents following its use .

Properties

IUPAC Name |

[1-(3-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-6-14(22)11-12-23-13-16(15-9-7-8-10-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-10,13-14,19H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRNLRDMHCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043147 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628690-24-3 | |

| Record name | [1-(3-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.